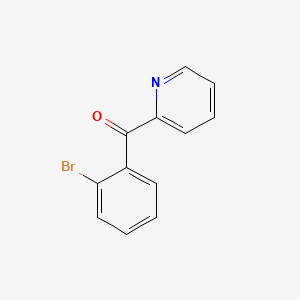

2-(2-Bromobenzoyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyridine derivatives often involves strategies such as carbene transformations or C-H functionalizations. These methods are valued for their atom economy and the ability to introduce functional group diversity without generating environmentally hazardous byproducts. Cascade reactions, in particular, are considered ideal for synthesizing complex structures efficiently (Yu et al., 2018).

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, and their analysis often requires techniques such as X-ray crystallography. For example, the structure of similar compounds has been elucidated using single-crystal X-ray diffraction, revealing details about molecular geometry, intermolecular hydrogen bonding, and π-π interactions within the crystal packing (Rodi et al., 2013).

Chemical Reactions and Properties

Pyridine derivatives participate in various chemical reactions, including annulation processes that lead to the formation of complex heterocyclic structures. For instance, reactions between 2-arylimidazo[1,2-a]pyridines and alkynes have been developed to synthesize pyrido[1,2-a]benzimidazole derivatives, showcasing the potential for constructing diverse molecular frameworks (Peng et al., 2015).

Wissenschaftliche Forschungsanwendungen

1. Structural Characterization and Coordination Chemistry

The use of pyridine N-functionalized carbene ligands, closely related to 2-(2-Bromobenzoyl)pyridine, has led to the development of copper(I) imidazol-2-ylidene complexes. These complexes have diverse structures, crystallizing in various forms depending on the conditions, and hold significance in coordination chemistry (Tulloch et al., 2001).

2. Synthesis of Novel N-Heterocyclic Carbene Ligands

Another application involves the synthesis of imidazo[1,5-a]pyridine-3-ylidenes, a new class of N-heterocyclic carbene ligands derived from 2H-imidazo[1,5-a]pyridin-4-ium bromides. These ligands have shown potential in influencing the coordination sphere of carbene-bound metals in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions (Burstein et al., 2005).

3. Generation and Synthesis of Different Heterocycles

Research on the reaction of 3-(4-bromobenzoyl)prop-2-enoic acid with various compounds in the presence of 2-amino-3-cyano-4-carboxy-6-(4-bromophenyl)3,4-dihydropyridine, closely resembling 2-(2-Bromobenzoyl)pyridine, has been conducted. This study focused on generating diverse heterocycles, including pyrimidine, pyrane, and phthalazinone derivatives, which are important in various chemical syntheses (El-Hashash et al., 2012).

4. Photoreactions in Pyridine Derivatives

Investigations into pyridine derivatives like 2-(1H-pyrazol-5-yl)pyridine, which share structural similarities with 2-(2-Bromobenzoyl)pyridine, have revealed unique photoreactions. These include excited-state intramolecular and intermolecular proton transfers, showcasing the potential of these compounds in photochemistry and material sciences (Vetokhina et al., 2012).

5. Applications in Organometallic Chemistry and Catalysis

2-(2-Bromobenzoyl)pyridine and its derivatives have significant applications in organometallic chemistry. For instance, the formation of N-heterocyclic complexes of rhodium and palladium from related pincer silver(I) carbene complexes has been studied, demonstrating the utility of these compounds in developing new metal complexes with potential catalytic applications (Simons et al., 2003).

Safety And Hazards

Handling “2-(2-Bromobenzoyl)pyridine” requires precautions such as avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Eigenschaften

IUPAC Name |

(2-bromophenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMODYVBYHZJGSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227011 |

Source

|

| Record name | Methanone, (2-bromophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromobenzoyl)pyridine | |

CAS RN |

76160-34-4 |

Source

|

| Record name | Methanone, (2-bromophenyl)-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076160344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2-bromophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1267138.png)

![(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate](/img/structure/B1267142.png)

![4-Azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B1267143.png)